Cholinesterase Inhibition Profile: 1-Benzoyl vs. 1-Phenylsulfonyl Piperidine-4-carbohydrazide
1-Benzoylpiperidine-4-carbohydrazide exhibits distinct cholinesterase inhibition potency compared to the 1-phenylsulfonyl analog. The benzoyl derivative shows an IC50 of 30.4 µM against human AChE, whereas the phenylsulfonyl analog is reported to have an IC50 of 24.2 µM, indicating slightly lower AChE potency [1]. Conversely, against BuChE, the benzoyl derivative's IC50 of 38.1 µM is markedly less potent than the phenylsulfonyl analog's reported 0.8 µM, representing a ~48-fold difference in selectivity profile [1]. This differential activity profile is critical for researchers requiring specific cholinesterase subtype selectivity.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | AChE IC50 = 30.4 µM; BuChE IC50 = 38.1 µM |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperidine-4-carbohydrazide: AChE IC50 = 24.2 µM; BuChE IC50 = 0.8 µM |
| Quantified Difference | AChE: 1.26-fold lower potency; BuChE: 47.6-fold lower potency for target compound |
| Conditions | Human erythrocyte AChE; Equine serum BuChE; Ellman's method |
Why This Matters
Selection of the appropriate N-substituent is essential for achieving desired cholinesterase selectivity profiles in neurodegenerative disease research programs.
- [1] BindingDB. BDBM50570551 (1-Benzoylpiperidine-4-carbohydrazide). CHEMBL4853637. View Source
